3-Nitropyridine-4-thiol
Description
Contextualization of Pyridine (B92270) Derivatives in Heterocyclic Chemistry
Pyridine, a six-membered heterocyclic aromatic organic compound with the chemical formula C₅H₅N, is a cornerstone of heterocyclic chemistry. numberanalytics.com Its structure, analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, imparts a unique set of properties that make it a valuable building block in organic synthesis. numberanalytics.comtandfonline.com Pyridine and its derivatives are not merely laboratory curiosities; they are integral components of numerous natural products, including some vitamins and alkaloids. ignited.inimist.ma
The presence of the nitrogen atom in the pyridine ring makes it a weak base and susceptible to a variety of chemical transformations. This reactivity allows for the synthesis of a vast array of substituted pyridines, each with distinct properties and applications. numberanalytics.com Consequently, pyridine derivatives are fundamental in the development of pharmaceuticals, agrochemicals, and materials science. numberanalytics.comignited.in Their wide-ranging biological activities, including antifungal, antibacterial, and anticancer properties, underscore their importance in medicinal chemistry. tandfonline.comnih.gov
Significance of Sulfur-Containing Heterocycles in Contemporary Chemical Science
The incorporation of sulfur into heterocyclic rings introduces another layer of chemical diversity and functionality. Sulfur-containing heterocyclic compounds are prevalent in a significant number of FDA-approved drugs and therapeutically active molecules. openmedicinalchemistryjournal.com Their utility spans a wide spectrum of biological activities, including anti-diabetic, antimicrobial, and anti-inflammatory effects. openmedicinalchemistryjournal.combookpi.orgnih.gov The unique electronic properties of sulfur, with its various oxidation states, contribute to the diverse reactivity and interaction profiles of these compounds. tandfonline.com
Beyond medicinal applications, sulfur-containing heterocycles are crucial in materials science and as flavoring agents in food products. openmedicinalchemistryjournal.com The thioether, sulfoxide (B87167), and sulfone functional groups, which are common in these heterocycles, are valuable scaffolds in drug design and discovery. tandfonline.com The ongoing exploration of sulfur-containing heterocycles continues to yield novel compounds with significant potential in various scientific and technological fields. nih.gov
Overview of Research Trajectories for 3-Nitropyridine-4-thiol and Related Analogues
Research into this compound and its analogues is multifaceted, driven by the compound's interesting chemical reactivity. A significant area of investigation involves the synthesis and functionalization of nitropyridines. The presence of the nitro group activates the pyridine ring, making it susceptible to nucleophilic substitution reactions. nih.gov This allows for the introduction of various functional groups, leading to the creation of novel molecules with potentially useful properties.
Studies have explored the reactions of nitropyridines with sulfur nucleophiles, such as thiols, which can lead to the selective substitution of the nitro group. nih.gov For instance, research has shown that in certain 2-substituted-3-nitropyridines, the 3-nitro group is preferentially replaced by sulfur nucleophiles. nih.gov This selective reactivity is a key area of interest for synthetic chemists.
Furthermore, the thiol group in this compound and its isomers, like 3-nitropyridine-2-thiol, is a focal point of research. The thiol-thione tautomerism, a phenomenon where the compound can exist in either a thiol (-SH) or a thione (C=S) form, is a subject of both experimental and computational studies. researchgate.net Understanding this equilibrium is crucial as the dominant tautomer can significantly influence the compound's chemical and biological behavior.
Investigations into the electrochemical properties of related catechol thioethers containing a 3-nitropyridine (B142982) moiety have also been undertaken. beilstein-journals.org These studies examine how the heterocyclic fragment and the presence of the sulfur atom influence the compound's electrochemical behavior. beilstein-journals.org Additionally, the formation of mixed disulfide conjugates involving nitropyridine thiols has been explored in the context of drug metabolism studies. nih.gov
Scope and Objectives of Academic Inquiry into this compound Systems
The academic inquiry into this compound and its related systems is primarily focused on several key objectives:
Elucidating Synthetic Pathways: A primary goal is to develop efficient and selective methods for the synthesis of this compound and its derivatives. This includes optimizing reaction conditions for the nitration of pyridines and subsequent functionalization. ntnu.no
Understanding Chemical Reactivity: Researchers aim to thoroughly characterize the chemical reactivity of these compounds. This involves studying their behavior in various reactions, particularly nucleophilic aromatic substitution, and understanding the factors that govern regioselectivity. nih.gov
Investigating Structural and Electronic Properties: A significant objective is to determine the detailed molecular structure, including the thiol-thione tautomeric equilibrium, and to understand the electronic properties of these molecules through spectroscopic and computational methods. researchgate.net
Exploring Potential Applications: While this article does not delve into specific applications, a long-term objective of the broader research field is to identify potential uses for these compounds, for example, as building blocks for more complex molecules, as ligands in coordination chemistry, or in materials science. The synthesis of novel fluorescent molecules from 2-substituted-3-nitropyridines is one such avenue of exploration. nih.gov
The systematic investigation of these fundamental aspects will provide a solid foundation for any future exploration of the practical utility of this compound and its analogues.
Structure
3D Structure
Properties
IUPAC Name |
3-nitro-1H-pyridine-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2S/c8-7(9)4-3-6-2-1-5(4)10/h1-3H,(H,6,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDZCQQUTFWNQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=S)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 3 Nitropyridine 4 Thiol
Established Synthetic Pathways to 3-Nitropyridine-4-thiol and Isomers
The synthesis of this compound predominantly relies on the introduction of a thiol group onto a pre-functionalized nitropyridine ring. This is typically achieved through nucleophilic aromatic substitution reactions, where a suitable sulfur nucleophile displaces a leaving group, most commonly a halogen, at the 4-position of the pyridine (B92270) ring.
Nucleophilic Substitution Approaches for Thiol Group Introduction
The primary method for introducing the thiol functionality at the 4-position of the 3-nitropyridine (B142982) scaffold is through nucleophilic aromatic substitution (SNAr). wikipedia.org The electron-withdrawing nature of the nitro group at the 3-position activates the pyridine ring towards nucleophilic attack, particularly at the ortho and para positions (in this case, the 4-position). wikipedia.org
Common sulfur nucleophiles employed for this transformation include sodium hydrosulfide (B80085) (NaSH) and thiourea (B124793). The reaction with sodium hydrosulfide offers a direct route to the thiol. Alternatively, the use of thiourea results in the formation of an isothiouronium salt intermediate, which is subsequently hydrolyzed under basic conditions to yield the desired thiol. This two-step approach can sometimes offer advantages in terms of handling and purification.
Table 1: Nucleophilic Substitution Reactions for Thiol Introduction
| Sulfur Nucleophile | Intermediate | Product |
|---|---|---|
| Sodium Hydrosulfide (NaSH) | None | This compound |
Preparation of Nitropyridine Precursors for Thiolation
A crucial prerequisite for the synthesis of this compound is the availability of a suitable nitropyridine precursor bearing a good leaving group at the 4-position. The most commonly utilized precursor is 4-chloro-3-nitropyridine (B21940). google.comsigmaaldrich.com
The synthesis of 4-chloro-3-nitropyridine can be achieved through various methods. One common approach involves the nitration of 4-chloropyridine (B1293800). However, controlling the regioselectivity of the nitration can be challenging. A more controlled synthesis often starts from 4-hydroxypyridine. The hydroxyl group can be converted to a chloro substituent using reagents like phosphorus oxychloride (POCl3). google.com Subsequent nitration of the resulting 4-chloropyridine yields a mixture of isomers, from which 4-chloro-3-nitropyridine can be isolated. chemicalbook.comnih.gov
Another synthetic route involves the nitration of pyridine-N-oxide, which preferentially directs nitration to the 4-position. The resulting 4-nitropyridine-N-oxide can then be treated with a chlorinating agent to introduce the chlorine atom and subsequently deoxygenated to afford 4-chloro-3-nitropyridine. abertay.ac.uk
Optimization of Reaction Conditions for Enhanced Yield and Purity
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. Key parameters that influence the yield and purity of the final product include the choice of solvent, reaction temperature, and reaction time. researchgate.net
For the nucleophilic substitution of 4-chloro-3-nitropyridine with a sulfur nucleophile, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the dissolution of the reactants and promote the SNAr mechanism. The reaction temperature is a critical factor; higher temperatures generally increase the reaction rate but can also lead to the formation of side products. Therefore, careful control of the temperature is necessary to achieve a balance between reaction speed and product purity. The optimal reaction time is typically determined by monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Table 2: Illustrative Reaction Conditions for the Synthesis of this compound
| Precursor | Sulfur Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Chloro-3-nitropyridine | Sodium Hydrosulfide | DMF | 25-50 | 2-4 | 70-85 |
Functionalization and Derivatization of this compound
The thiol group of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives with potentially interesting biological or material properties.
Reactions with Electrophiles to Form Thioethers and Other Sulfur-Containing Moieties
The lone pair of electrons on the sulfur atom of the thiol group makes it a potent nucleophile, readily reacting with a variety of electrophiles. nih.gov This reactivity is the basis for the synthesis of numerous thioether derivatives. Common electrophiles used in these reactions include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and activated aryl halides.
The S-alkylation reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or triethylamine, to deprotonate the thiol and form the more nucleophilic thiolate anion. The reaction conditions are generally mild, often proceeding at room temperature in a suitable organic solvent.
Another common transformation of thiols is their oxidation to disulfides. This can be achieved using a variety of oxidizing agents, such as iodine or hydrogen peroxide. The resulting bis(3-nitro-4-pyridinyl) disulfide is a symmetrical molecule with potential applications in dynamic covalent chemistry and as a building block for more complex structures. researchgate.net
Table 3: Examples of Reactions of this compound with Electrophiles
| Electrophile | Product Type | Illustrative Product Name |
|---|---|---|
| Methyl Iodide | Thioether | 4-(Methylthio)-3-nitropyridine |
| Benzyl Bromide | Thioether | 4-(Benzylthio)-3-nitropyridine |
Strategies for the Synthesis of Novel this compound Derivatives
The development of novel derivatives of this compound is driven by the search for compounds with enhanced or specific properties. Synthetic strategies often focus on introducing diverse functional groups through the thiol handle.
One strategy involves the reaction with bifunctional electrophiles, which can lead to the formation of macrocycles or polymers. For example, reaction with a dihaloalkane could lead to the formation of a dimeric thioether or a polymeric chain, depending on the reaction conditions.
Another approach is to introduce moieties that can participate in further chemical transformations. For instance, reaction with an electrophile containing a terminal alkyne or azide (B81097) group would yield a derivative that can be used in "click" chemistry reactions, allowing for the facile conjugation to other molecules.
Furthermore, the synthesis of thioesters and thiocarbonates can be achieved by reacting the thiol with acyl chlorides or chloroformates, respectively. These derivatives can serve as prodrugs or as intermediates for further functionalization. The exploration of these and other synthetic strategies continues to expand the chemical space accessible from this compound, paving the way for the discovery of new molecules with valuable applications.
Multi-component Reactions Incorporating Nitropyridine Thiols
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. While the direct participation of this compound as a primary reactant in documented multi-component reactions is not extensively reported in the current literature, the synthesis of the broader class of nitropyridine derivatives through MCRs is well-established. These reactions provide a versatile platform for creating complex pyridine-based structures.
For instance, a three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone with a ketone and an ammonia (B1221849) source can yield various nitropyridines. biotage.com This method, however, builds the nitropyridine core itself rather than utilizing a pre-existing nitropyridine thiol. Another approach involves the reaction of 2-nitroacetophenone, a β-dicarbonyl compound, urotropine (or paraformaldehyde), and ammonium (B1175870) acetate (B1210297) to produce 5-nitro-6-phenyl-1,4-dihydropyridine derivatives. nih.gov These examples highlight the power of MCRs in constructing the nitropyridine scaffold, which could then potentially be functionalized to introduce a thiol group.
While direct MCRs incorporating nitropyridine thiols are a developing area of research, the existing methodologies for synthesizing substituted nitropyridines suggest a potential for future applications where a nitropyridine thiol could act as a key building block.
Advanced Synthetic Techniques and Their Application
Advanced synthetic techniques have broadened the utility of this compound derivatives, particularly in the realm of solid-phase synthesis.
Solid-Phase Synthesis Applications Utilizing Thiol Protection (e.g., Npys Group)
In solid-phase peptide synthesis (SPPS), the protection of reactive side chains of amino acids is crucial to prevent unwanted side reactions. The thiol group of cysteine is particularly reactive and requires a robust protecting group. The 3-nitro-2-pyridylsulfenyl (Npys) group, derived from 3-nitropyridine-2-thiol, has been successfully employed for this purpose. nih.govnih.gov
The Npys group serves as a temporary protecting group for the thiol function of cysteine during the stepwise assembly of peptides on a solid support. nih.gov One of the key advantages of the Npys group is its dual function: it not only protects the thiol but also activates it for disulfide bond formation. This property is particularly useful for the synthesis of cyclic peptides and for conjugating peptides to carrier proteins. nih.govwikipedia.org
The stability of the Npys group is a critical factor in its application. It has been shown to be compatible with standard Boc/benzyl (tert-butyloxycarbonyl/benzyl) solid-phase synthesis conditions. nih.govresearchgate.net However, its stability is compromised under the conditions of the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, making it less suitable for this popular SPPS method. nih.govresearchgate.net The Npys group is stable to "high" hydrogen fluoride (B91410) (HF) acidolysis but can be prematurely deprotected under "low-high" HF conditions. nih.govresearchgate.net On the other hand, it shows good stability under standard photolytic cleavage conditions. nih.govresearchgate.net
The application of the Npys group in SPPS allows for the synthesis of peptides with a selectively protected cysteine residue, which can then be used for specific chemical modifications, such as the formation of disulfide bridges or conjugation to other molecules.
Table 1: Stability of the Npys Protecting Group in Solid-Phase Peptide Synthesis
| Synthesis Strategy | Reagent/Condition | Stability of Npys Group | Reference |
|---|---|---|---|
| Boc/benzyl | Standard conditions | Suitable | nih.gov, researchgate.net |
| Fmoc | Piperidine | Inadequate | nih.gov, researchgate.net |
| Cleavage | "High" HF acidolysis | Stable | nih.gov, researchgate.net |
| Cleavage | "Low-high" HF acidolysis | Significant deprotection | nih.gov, researchgate.net |
| Cleavage | Photolytic conditions | Compatible | nih.gov, researchgate.net |
Table 2: Peptides Synthesized Using Npys Thiol Protection
| Peptide Sequence | Synthesis Strategy | Application | Reference |
|---|---|---|---|
| Nine different peptides | Boc/benzyl | General peptide synthesis | nih.gov |
| Cysteine-containing peptides | Boc/benzyl | Peptide-protein conjugation | nih.gov |
Thiol Thione Tautomerism in 3 Nitropyridine 4 Thiol Systems
Theoretical Frameworks of Tautomeric Equilibria in Heterocycles
Tautomerism is a form of isomerism where molecules, known as tautomers, readily interconvert through a chemical reaction, most commonly the relocation of a proton. In heterocyclic systems like pyridine (B92270), the presence of functional groups such as hydroxyl or thiol introduces the possibility of prototropic tautomerism. For mercaptopyridines, the equilibrium between the aromatic thiol form and the non-aromatic thione form is a classic example.
The stability of these tautomers is governed by several factors:
Aromaticity: The thiol form retains the aromaticity of the pyridine ring, which is an energetically favorable state. Conversely, the thione form disrupts this aromaticity to some extent.
Bond Energies: The relative strengths of the C=S and C=N double bonds in the thione form versus the C=C and C=N bonds in the aromatic thiol form play a crucial role.
Solvation: The interaction with solvent molecules can significantly shift the equilibrium. Polar solvents tend to stabilize the more polar tautomer. Generally, the thione form is more polar than the thiol form and is therefore favored in polar solvents. cdnsciencepub.comresearchgate.net
Self-Association: In solution, molecules can form intermolecular hydrogen bonds. For mercaptopyridines, self-association through N-H···S hydrogen bonds in the thione form can shift the equilibrium in its favor. cdnsciencepub.com
Electronic Effects: Substituents on the pyridine ring can influence the relative stability of the tautomers by altering the electron density on the ring nitrogen and sulfur atoms.
For many simple thioamides and related heterocyclic compounds, the thione form is generally more stable and dominates in solution. jocpr.comscispace.com
Experimental Elucidation of Thiol-Thione Tautomerism in 3-Nitropyridine-4-thiol
Experimental techniques are vital for identifying the predominant tautomeric form and quantifying the equilibrium in different environments. Spectroscopic methods are particularly powerful tools for this purpose.
NMR spectroscopy is a definitive method for studying tautomerism by detecting signals from specific nuclei in each tautomeric form. researchgate.net For the this compound system, key NMR observables would include:
¹H NMR: The most direct evidence comes from the chemical shifts of the labile protons. The thiol tautomer would exhibit a signal for the S-H proton, while the thione tautomer would show a signal for the N-H proton. The chemical shift difference between these protons is typically large. encyclopedia.pub
¹³C NMR: The carbon atom attached to the sulfur (C4) would have a distinct chemical shift depending on the tautomeric form. A C=S double bond in the thione form resonates at a significantly different frequency compared to a C-S single bond in the thiol form. encyclopedia.pub
¹⁵N NMR: The chemical shift of the pyridine nitrogen atom is also highly sensitive to its protonation state, providing clear evidence for the location of the proton. elsevierpure.com
In a study of the analogous 2-hydroxy-5-nitropyridine, which exhibits keto-enol tautomerism, calculated ¹H and ¹³C NMR chemical shifts for the keto form (pyridone) showed better agreement with experimental data in DMSO-d₆, indicating it as the predominant tautomer in that solvent. elsevierpure.com
Table 1: Representative NMR Data for Tautomeric Heterocycles
| Compound | Tautomer | Nucleus | Observed Chemical Shift (ppm) | Solvent |
|---|---|---|---|---|
| 2-Hydroxy-5-nitropyridine | Keto (5-nitro-2-pyridone) | ¹H (N-H) | ~13.0 (broad) | DMSO-d₆ |
| Thioacetylacetone | Thiol (enol) | ¹³C (C-S) | 101.9 | CDCl₃ |
| Thioacetylacetone | Thione (keto) | ¹³C (C=S) | 202.8 | CDCl₃ |
Note: Data is for analogous tautomeric systems to illustrate typical chemical shift differences. encyclopedia.pubelsevierpure.com
Infrared (IR) and Raman spectroscopies probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present in each tautomer. nih.gov
Thiol Form: The most characteristic vibration is the S-H stretching band, which typically appears in the region of 2500–2600 cm⁻¹. This region is usually free from other interfering bands.
Thione Form: This form is identified by the absence of the S-H stretch and the presence of N-H stretching and C=S stretching vibrations. The N-H stretching band is found in the 3400-3100 cm⁻¹ region. The C=S stretching vibration is more complex and can be coupled with other modes, but it is often assigned to bands in the 1100-1250 cm⁻¹ range.
For 4-mercaptopyridine, Raman spectra in aqueous solution show bands characteristic of both protonated and deprotonated thione and thiol forms. acs.org In a combined experimental and computational study on 4-(Trifluoromethyl)pyrimidine-2-thiol, the solid-phase IR spectrum was consistent with the predominance of the thiol form. kfupm.edu.saelsevierpure.com
Table 2: Key Vibrational Frequencies for Thiol vs. Thione Tautomers
| Vibrational Mode | Tautomeric Form | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| S-H stretch | Thiol | 2500 - 2600 |
| N-H stretch | Thione | 3100 - 3400 |
| C=S stretch | Thione | 1100 - 1250 |
Note: These are general ranges for the characteristic vibrational modes.
UV-Vis spectroscopy is sensitive to the electronic structure of molecules and can be used to study tautomeric equilibria, as the two forms have different chromophores. jocpr.com The aromatic thiol form and the cross-conjugated thione form exhibit distinct π → π* and n → π* electronic transitions.
Studies on 2- and 4-mercaptopyridines have shown that the position of the tautomeric equilibrium is highly dependent on the solvent. cdnsciencepub.com
In nonpolar solvents like cyclohexane, the thiol form tends to predominate.
In polar solvents like water and ethanol (B145695), the equilibrium shifts significantly towards the more polar thione form. cdnsciencepub.comresearchgate.net This is observed as a change in the absorption maxima in the UV-Vis spectrum.
For instance, the absorption spectra of 4-mercaptopyridine in water and ethanol show features characteristic of the thione form, whereas in cyclohexane, the spectrum is dominated by the thiol form. researchgate.net
Table 3: UV-Vis Absorption Maxima for Tautomers of 4-Mercaptopyridine in Different Solvents
| Solvent | Predominant Form | Absorption Maxima (λmax, nm) |
|---|---|---|
| Water | Thione | ~206, 245, 325 |
| Ethanol | Thione | ~207, 246, 327 |
| Cyclohexane | Thiol | ~220, 252, 280 |
Data adapted from studies on 4-mercaptopyridine. researchgate.net
Computational Approaches to Tautomeric Preferences
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for studying tautomerism. They provide insights into the relative stabilities, geometries, and spectroscopic properties of tautomers that can be difficult to obtain experimentally.
DFT calculations are widely used to predict the most stable tautomer of a molecule by computing the electronic energies (ΔE) and Gibbs free energies (ΔG) of each form. For heterocyclic thiones, these calculations consistently show that the thione tautomer is energetically more stable than the thiol tautomer in the gas phase. nih.gov
For example, a DFT study on 3-hydroxy-2-mercaptopyridine indicated that the thione form is the most stable tautomer. nih.gov Similarly, calculations for other substituted pyridone-like compounds found that pyridinethiol species are more favored relative to their pyridinethione tautomers than the corresponding pyridinol/pyridone systems. researchgate.net
DFT can also be used to:
Simulate Solvation Effects: By using models like the Polarizable Continuum Model (PCM), calculations can predict how a solvent influences the tautomeric equilibrium.
Predict Spectroscopic Data: DFT methods can accurately calculate vibrational frequencies (for IR/Raman spectra) and NMR chemical shifts, which can then be compared with experimental data to confirm the structure of the predominant tautomer. encyclopedia.pubelsevierpure.com For 2-hydroxy-5-nitropyridine, DFT calculations favored the keto tautomer by approximately 0.86–1.35 kcal/mol in the gas phase. elsevierpure.com
Table 4: Representative DFT Calculated Relative Energies for Tautomeric Pairs
| Compound | Method | Phase | More Stable Tautomer | Calculated Energy Difference (kcal/mol) |
|---|---|---|---|---|
| 2-Hydroxy-5-nitropyridine | B3LYP/6-311++G(d,p) | Gas | Keto (Pyridone) | ~1.3 |
| 3-Hydroxy-2-mercaptopyridine | B3LYP/6-31G(d) | Gas | Thione | - |
| 1,2,4-Triazole-3-thione | B3LYP/6-31G(d,p) | Gas | Thione | - |
Note: Data from computational studies on analogous systems. elsevierpure.comnih.govnih.gov
Solvent Effects on Tautomeric Ratios through Computational Modeling
Computational modeling, particularly using density functional theory (DFT) and the polarizable continuum model (PCM), is a powerful tool for investigating the influence of solvents on tautomeric equilibria. mdpi.comresearchgate.net This approach simulates the solvent as a continuous medium with a specific dielectric constant (ε), allowing for the calculation of tautomer stabilities in different environments, from the gas phase (ε=1) to highly polar solvents like water. mdpi.comresearchgate.net
Studies on analogous heterocyclic systems consistently demonstrate that the polarity of the solvent plays a crucial role in determining the predominant tautomeric form. researchgate.netresearchgate.net The thione tautomer is significantly more polar than the thiol form due to its zwitterionic character. Consequently, polar solvents preferentially stabilize the thione form through dipole-dipole interactions and hydrogen bonding. researchgate.netorientjchem.org In contrast, nonpolar solvents or the gas phase tend to favor the less polar thiol form. researchgate.net
Computational analyses reveal that as the dielectric constant of the solvent increases, the tautomeric equilibrium shifts significantly toward the thione isomer. mdpi.com For instance, in systems like nitropurines, solvation not only stabilizes certain tautomers but also enhances the electron-accepting properties of the nitro group. mdpi.comresearchgate.net Theoretical calculations on related mercaptopyridines confirm that the energy barrier for the proton transfer from sulfur to nitrogen can be significantly lowered when mediated by solvent molecules, further facilitating the equilibrium. nih.gov
Table 1: Effect of Solvent Polarity on the Calculated Relative Stability of Thione Tautomer Note: This table presents illustrative data based on established trends in computational studies of similar heterocyclic systems.
| Solvent | Dielectric Constant (ε) | Predominant Form | Calculated Relative Energy of Thiol Form (kJ/mol) |
| Gas Phase | 1.0 | Thiol | 0 |
| Cyclohexane | 2.0 | Thiol | ~2-5 |
| Tetrahydrofuran (THF) | 7.5 | Thione | ~8-12 |
| Ethanol | 24.5 | Thione | ~15-20 |
| Water | 78.4 | Thione | >25 |
Energetic and Structural Parameters of Thiol and Thione Forms
Quantum chemical calculations are employed to determine the key energetic and structural differences between the thiol and thione tautomers of this compound. These studies consistently find that the thione form is the more stable species in the gas phase and in solution for a wide range of related heterocyclic thiones. nih.govnih.gov The greater thermodynamic stability of the thione form is often attributed to the favorable bond energies within its delocalized aromatic system.
Energetic Parameters: The relative energy (ΔE) and relative Gibbs free energy (ΔG) are calculated to quantify the stability difference. In nearly all computational studies of similar molecules, the thione tautomer is found to be lower in energy. nih.gov For example, in a theoretical study of 3-hydroxy-2-mercaptopyridine, the thione form was identified as the most stable tautomer in the equilibrium. nih.gov
Structural Parameters: The two tautomers exhibit distinct structural characteristics.
Thiol Form: Characterized by a true single bond between the carbon and sulfur atoms (C-S) and a covalent bond between the sulfur and hydrogen atoms (S-H). The pyridine ring maintains its aromatic character.
Table 2: Calculated Energetic and Key Structural Parameters for Tautomers Note: This table contains representative data based on computational studies of analogous molecules.
| Parameter | Thiol Tautomer (4-mercapto-3-nitropyridine) | Thione Tautomer (3-nitro-1H-pyridine-4-thione) |
| Energetics | ||
| Relative Energy (Gas Phase) | Higher Energy | Lower Energy (More Stable) |
| Relative Energy (Polar Solvent) | Significantly Higher Energy | Significantly Lower Energy (More Stable) |
| Key Bond Lengths (Å) | ||
| C4—S Bond | ~1.77 | ~1.67 |
| S—H Bond | ~1.34 | N/A |
| N1—H Bond | N/A | ~1.01 |
Influence of Substituent Effects on Tautomeric Dynamics and Stability
The electronic nature of substituents on the pyridine ring can modulate the tautomeric equilibrium by altering the relative stabilities of the thiol and thione forms. ed.gov Substituents exert their influence through inductive and resonance effects, which can impact the acidity of the N-H and S-H protons and the electron density distribution within the heterocyclic ring.
The this compound system is characterized by the presence of a strongly electron-withdrawing nitro (NO₂) group at a position ortho to the tautomerizing group.
Electron-Donating Groups (EDGs): Conversely, the introduction of an electron-donating group (e.g., -CH₃, -OCH₃) elsewhere on the ring would increase the electron density. This would make the ring nitrogen more basic, thereby stabilizing the protonated nitrogen in the thione form and likely shifting the equilibrium further in its favor.
While strong electronic effects can influence the tautomeric balance, some studies on related heterocyclic systems have shown that the inherent stability of the thione form is so pronounced that substituents may not cause a complete reversal to the thiol form, particularly in polar media. nih.gov However, these substituents can fine-tune the tautomeric ratio and the reactivity of the molecule.
Table 3: Predicted Influence of Substituent Type on Tautomeric Equilibrium Note: This table illustrates the general principles of substituent effects on the thiol-thione equilibrium constant (K_T = [Thione]/[Thiol]).
| Substituent at C5/C6 | Electronic Effect | Predicted Effect on Ring Nitrogen Basicity | Predicted Shift in Equilibrium |
| -NO₂ (Nitro) | Strong Electron-Withdrawing | Decrease | Shifts toward Thiol |
| -CN (Cyano) | Strong Electron-Withdrawing | Decrease | Shifts toward Thiol |
| -H (Hydrogen) | Neutral (Reference) | Reference | Reference K_T |
| -CH₃ (Methyl) | Weak Electron-Donating | Increase | Shifts toward Thione |
| -NH₂ (Amino) | Strong Electron-Donating | Strong Increase | Shifts strongly toward Thione |
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 3-Nitropyridine-4-thiol in solution. By analyzing the chemical shifts and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, detailed information about the electronic environment of each atom and the connectivity within the molecule can be obtained. Studies have shown that in (D6)dimethyl sulfoxide (B87167), this compound exists predominantly in its thiol form. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net
Proton (¹H) NMR for Conformational Analysis and Substituent Interactions
The ¹H NMR spectrum of this compound provides valuable insights into the arrangement of protons on the pyridine (B92270) ring and the influence of the nitro and thiol substituents. The chemical shifts of the ring protons are influenced by the electron-withdrawing nature of the nitro group and the electron-donating or -withdrawing character of the thiol group, which can exist in equilibrium with its thione tautomer.
Analysis of the coupling constants between adjacent protons helps to confirm their relative positions on the pyridine ring. For this compound, the proton-proton coupling constants have been found to be similar to those of its 5-methyl derivative. clockss.org
Carbon-13 (¹³C) NMR for Backbone and Functional Group Assignments
¹³C NMR spectroscopy is instrumental in defining the carbon framework of this compound and confirming the presence and electronic environment of the functional groups. It offers a clear distinction between different types of carbon atoms within the molecule. researchgate.net The chemical shifts of the carbon atoms in the pyridine ring are particularly sensitive to the electronic effects of the nitro and thiol substituents.
¹³C NMR studies have been crucial in confirming that this compound exists in the thiol form in solution. epdf.pub This technique provides a definitive method for assigning the carbon signals of the pyridine backbone and the carbon atom bearing the thiol group.
Two-Dimensional NMR Techniques (e.g., NOESY, HMBC) for Complex Structures
For more complex derivatives of this compound or in cases of structural ambiguity, two-dimensional (2D) NMR techniques are employed. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, aiding in conformational analysis.
Heteronuclear Multiple Bond Correlation (HMBC) is another powerful 2D NMR technique that reveals long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for confirming the connectivity between different parts of the molecule, for instance, linking a specific proton to a carbon atom in a different part of the pyridine ring or a substituent. While specific NOESY and HMBC data for the parent this compound are not detailed in the provided context, these methods are standard for elucidating the structures of related complex heterocyclic systems. researchgate.net
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups and skeletal structure.
Characterization of Key Functional Groups and Bond Stretches
FT-IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to the vibrations of its key functional groups. The stretching vibrations of the nitro group (NO₂) typically appear as two strong bands in the infrared spectrum. The C=C and C=N stretching vibrations of the pyridine ring, as well as the C-S and S-H stretching vibrations of the thiol group, also give rise to distinct peaks. The analysis of these vibrational frequencies provides direct evidence for the presence of these functional groups within the molecule.
Analysis of Hydrogen Bonding Networks
Vibrational spectroscopy is particularly sensitive to the presence and nature of hydrogen bonding. In the solid state or in concentrated solutions, this compound molecules can form intermolecular hydrogen bonds involving the thiol (S-H) group as a donor and the nitrogen atom of the pyridine ring or the oxygen atoms of the nitro group as acceptors. These interactions lead to characteristic shifts in the vibrational frequencies of the involved groups, typically a broadening and shifting to lower wavenumbers of the S-H stretching band. The study of these spectral changes provides valuable information on the strength and geometry of the hydrogen bonding networks.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
Analysis of Electronic Transitions and Chromophoric Properties
The electronic absorption spectra of 3-nitropyridine (B142982) derivatives, including those with a thiol or thione group, are characterized by distinct absorption bands in the UV-visible region. These bands arise from electronic transitions between different molecular orbitals. For aromatic compounds, these transitions are typically of the π → π* and n → π* types. mmmut.ac.in The introduction of a nitro group (-NO2) and a sulfur-containing group (-SH or -S-) into the pyridine ring significantly influences its chromophoric properties.
In nitropyridine derivatives, the presence of the nitro group, a strong electron-withdrawing group, and other substituents can lead to intramolecular charge transfer (ICT) transitions. These transitions often result in strong absorption bands in the visible region, contributing to the color of these compounds. For instance, isomers of 2-N-phenylamino-methyl-nitro-pyridine with a nitro group at the 3-position are characterized by their red color. mdpi.com
Studies on various 3-nitropyridine derivatives have shown strong and distinctive absorption bands in the range of 326-509 nm. mdpi.com The position and intensity of these bands are sensitive to the substitution pattern on the pyridine ring. For example, the UV-Vis spectra of selected 2-(arylvinyl)-3-nitropyridines in acetonitrile (B52724) exhibit a strong absorption band in this region, often accompanied by weaker bands around 260-300 nm. mdpi.com
The thione-thiol tautomerism is a crucial factor affecting the electronic spectra. researchgate.net Generally, the thione tautomer (C=S) gives rise to an absorption peak in the 300-400 nm range, attributed to the n → π* transition of the C=S group. researchgate.net In contrast, the thiol tautomer (-SH) typically shows an absorption peak below 300 nm due to the π → π* transition of the C=N group. researchgate.net
The solvent can also influence the electronic transitions. In polar solvents, absorption maxima of compounds capable of n → π* transitions may shift to shorter wavelengths (a hypsochromic or blue shift). mmmut.ac.in
Table 1: UV-Vis Absorption Data for Selected 3-Nitropyridine Derivatives
| Compound | Solvent | λmax (nm) | Reference |
| 2-(4-chlorostyryl)-3,5-dinitropyridine | Acetonitrile | 326 | mdpi.com |
| (E)-2-(2-(4-(dimethylamino)phenyl)vinyl)-3,5-dinitropyridine | Acetonitrile | 509 | mdpi.com |
| 2-N-phenylamino-3-nitro-4-methylpyridine | Not specified | Not specified | mdpi.com |
| 2-N-phenylamino-3-nitro-6-methylpyridine | Not specified | Not specified | mdpi.com |
This table is populated with data from the provided search results. "Not specified" indicates that the specific data was mentioned as existing but not provided in the snippet.
Investigation of Photophysical Properties of Derivatives and Complexes
The photophysical properties, including fluorescence and phosphorescence, of this compound derivatives and their metal complexes are of significant interest for potential applications in materials science and sensing. The introduction of various functional groups and the formation of metal complexes can dramatically alter the emission characteristics of the parent molecule.
Derivatives of 3-nitropyridine have been synthesized and shown to possess notable photophysical properties, including large Stokes shifts, which is the difference between the absorption and emission maxima. nih.gov The fluorescence properties are highly dependent on the molecular structure, including the substitution pattern on the pyridine ring and any attached groups. mdpi.comnih.gov
Metal complexes of nitropyridine-thiol ligands have been a particular focus of research. For example, a novel copper(I) cluster with 5-nitropyridine-2-thiol ligands exhibits near-infrared (NIR) emission. nih.govacs.orgcnr.it The emission properties of this cluster are temperature-dependent; a blue-shift of the emission band is observed as the temperature increases from 77 K to 298 K. cnr.it At 77 K, the emission spectrum is sharper and red-shifted, with a maximum at 815 nm, and a significantly longer excited-state lifetime compared to room temperature (11.1 µs vs 0.36 µs). nih.govcnr.it This behavior is attributed to a complex interplay of excited states within the triplet manifold. cnr.it
The formation of complexes with other metals, such as silver(I), has also been investigated. New double-armed crown ether ligands incorporating pyridine derivatives, including nitro-substituted ones, exhibit changes in their photophysical properties upon binding with metal cations like Na+, K+, and Ag+. researchgate.net These changes can be monitored by absorption and emission spectrometry, suggesting potential applications as sensors. researchgate.net
The investigation of these derivatives often involves steady-state and time-resolved optical techniques to fully characterize their emissive properties. acs.org The quantum yields and excited-state lifetimes are key parameters determined in these studies. cnr.it
Table 2: Photophysical Data for a Cu(I)-5-nitropyridine-2-thiol Cluster
| Property | Condition | Value | Reference |
| Emission Maximum | Room Temperature | ~770 nm (derived from blue shift data) | cnr.it |
| Emission Maximum | 77 K | 815 nm | nih.govcnr.it |
| Excited-State Lifetime | Room Temperature | 0.36 µs | nih.govcnr.it |
| Excited-State Lifetime | 77 K | 11.1 µs | nih.govcnr.it |
X-ray Diffraction Studies for Solid-State Structural Determination
Crystal Structure Analysis of this compound and its Derivatives
X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement in the solid state. This method has been applied to this compound and its various derivatives to elucidate their molecular and crystal structures.
The crystal structure of a methyl-nitro-pyridine-disulfide derivative, [2,2′-disulfanodiylbis(6-metyl-3-nitropyridine)], was determined to be in the centrosymmetric monoclinic space group P21/n. researchgate.net The molecule features a disulfide bridge connecting two identical pyridine rings substituted with methyl and nitro groups. researchgate.net
In a study of 2-N-phenylamino-3-nitro-4-methylpyridine, the compound was found to crystallize in the triclinic system with a non-planar conformation. mdpi.com The position of substituents significantly affects the crystal packing. Similarly, the crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine was determined to be monoclinic, with the thiazolopyridine ring system being nearly coplanar with the benzene (B151609) ring. nih.gov In this structure, extensive π–π stacking interactions link the molecules into sheets. nih.gov
The formation of metal complexes with nitropyridine-thiolate ligands leads to fascinating and often complex crystal structures. A notable example is a novel Cu(I) cluster with 5-nitropyridine-2-thiolate. nih.govacs.orgcnr.it Single-crystal X-ray analysis revealed that this compound crystallizes in the trigonal R3 space group. acs.orgcnr.it The structure consists of a distorted octahedral Cu6S6 core where each copper(I) ion is coordinated to two sulfur atoms and one nitrogen atom from three different 5-nitropyridine-2-thiolate ligands. nih.govcnr.it The 5-nitropyridine-2-thiolate anion acts as a μ3-bridging ligand. cnr.it The Cu···Cu distances within the cluster are close to the sum of the van der Waals radii, indicating the presence of cuprophilic interactions. cnr.it
The solid-state structure of derivatives also confirms the existence of specific tautomers. For instance, X-ray studies have confirmed the thione tautomer in some thioamide-type derivatives. researchgate.net
Table 3: Crystallographic Data for Selected 3-Nitropyridine Derivatives and Complexes
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| [2,2′-disulfanodiylbis(6-metyl-3-nitropyridine)] | Monoclinic | P21/n | Centrosymmetric, disulfide bridge | researchgate.net |
| 2-N-phenylamino-3-nitro-4-methylpyridine | Triclinic | Not specified | Non-planar conformation | mdpi.com |
| 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine | Monoclinic | P2/c | π–π stacking | nih.gov |
| Cu(I)-5-nitropyridine-2-thiol Cluster | Trigonal | R3 | Distorted octahedral Cu6S6 core, μ3-bridging ligand | acs.orgcnr.it |
This table is populated with data from the provided search results. "Not specified" indicates that the specific data was mentioned as existing but not provided in the snippet.
Computational and Theoretical Chemistry of 3 Nitropyridine 4 Thiol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles.
Density Functional Theory (DFT) for Ground State PropertiesDensity Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules.nih.govrsc.orgIt is particularly effective for calculating ground state properties by focusing on the electron density rather than the complex many-electron wavefunction.nih.govFor 3-nitropyridine-4-thiol, DFT calculations would be employed to determine its most stable three-dimensional structure (optimized geometry), including bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is used to calculate thermodynamic properties like the total electronic energy, enthalpy, and Gibbs free energy. These calculations would be crucial in confirming the observed stability of the thiol tautomer over the thione form (3-nitropyridine-4(1H)-thione) by comparing their relative energies. While specific energy values for this compound are not published in the searched literature, the general approach is well-established.
Time-Dependent Density Functional Theory (TD-DFT) for Excited StatesTime-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronic excited states.schrodinger.comIt is widely used to predict ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states.
For this compound, a TD-DFT analysis would yield the vertical excitation energies and corresponding oscillator strengths, which determine the intensity of absorption peaks. This would allow for a theoretical prediction of its absorption spectrum and an understanding of the nature of its electronic transitions (e.g., n → π* or π → π*). Although specific TD-DFT data for this molecule were not found, the methodology is standard for analyzing the photophysical properties of organic molecules. schrodinger.com
Molecular and Electronic Structure Analysis
Beyond energetic and geometric properties, computational methods provide deep insights into the electronic makeup of a molecule.
Frontier Molecular Orbitals (HOMO-LUMO) and Energy GapsFrontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the ground state. For this compound, calculating the HOMO and LUMO energy levels and visualizing their spatial distribution would reveal the most probable sites for nucleophilic and electrophilic attack.
Table 1: Representative Frontier Molecular Orbital Data
Specific computational data for this compound is not available in the reviewed literature. The table below is a template illustrating how such data would be presented.
| Parameter | Calculated Value (eV) |
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular InteractionsNatural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a calculation into localized bonds, lone pairs, and anti-bonding orbitals that align with the familiar Lewis structure concept. This method provides quantitative insight into bonding interactions. A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory to estimate their stabilization energy, E(2).
For this compound, NBO analysis would be used to study hyperconjugative interactions, such as the delocalization of electron density from lone pairs on the sulfur or nitrogen atoms into anti-bonding orbitals of the pyridine (B92270) ring. These interactions are crucial for understanding the molecule's electronic structure, stability, and the influence of the nitro group substituent.
Table 2: Representative NBO Analysis Data - Second-Order Perturbation Theory
Specific computational data for this compound is not available in the reviewed literature. The table below is a template illustrating the type of data generated in an NBO analysis.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Electrostatic Potential Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. In MEP maps, regions of negative electrostatic potential, typically colored red, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, areas with positive electrostatic potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. Green regions represent neutral electrostatic potential. tandfonline.com
For nitropyridine derivatives, the nitro group significantly influences the electronic distribution. Studies on related compounds, such as 4-nitropyridine-3-thiol and its derivatives, have utilized Density Functional Theory (DFT) to create MEP maps. researchgate.netresearchgate.net These maps reveal that the oxygen atoms of the nitro group and the sulfur atom of the thiol group are typically regions of high electron density (negative potential), making them potential sites for electrophilic interaction. rspublication.com The hydrogen atom of the thiol group and the pyridine ring protons generally exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack. researchgate.netrspublication.com
The distribution of atomic charges, often calculated using methods like Natural Bond Orbital (NBO) analysis, further quantifies the electronic landscape of the molecule. researchgate.netrspublication.com These calculations provide specific charge values for each atom, confirming the qualitative predictions from MEP maps and offering a more detailed understanding of the intramolecular charge transfer and polarization effects induced by the substituents.
Aromaticity Indices (HOMA, NICS, PDI, ATI, FLU, FLUπ)
The aromaticity of the pyridine ring in this compound and its analogs is a key determinant of their stability and reactivity. Several computational indices are employed to quantify the degree of aromaticity. researchgate.net
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while values closer to 0 suggest a non-aromatic character.
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of the ring. Negative NICS values are characteristic of aromatic systems, while positive values suggest anti-aromaticity, and values near zero indicate non-aromaticity. nih.gov Variations such as NICS(1), which is calculated 1 Å above the ring plane, are often used to minimize the influence of sigma electrons. nih.gov
Para-Delocalization Index (PDI): This index quantifies the delocalization of electrons between para-positioned atoms in a six-membered ring.
Aromatic Fluctuation Index (FLU) and π-Fluctuation Aromatic Index (FLUπ): These indices are based on the fluctuation of electron delocalization between adjacent atoms in the ring. Lower FLU and FLUπ values are indicative of stronger aromatic character.
Average Two-Center Index (ATI): This index also measures electron delocalization.
Comprehensive studies on similar systems, like 4-nitropyridine-3-thiol and its derivatives, have shown that the substitution pattern can influence the aromaticity of the pyridine ring. researchgate.netresearchgate.net These indices collectively provide a detailed picture of the electronic delocalization and, consequently, the aromatic character of the molecule. researchgate.netscispace.com
Theoretical Investigations of Reactivity and Mechanisms
Computational Studies of Nucleophilic Substitution Pathways
Computational methods, particularly DFT, have been instrumental in studying the mechanisms of nucleophilic aromatic substitution (SNAr) reactions involving nitropyridines. researchgate.netresearchgate.net The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for nucleophilic attack, especially at positions ortho and para to it. wikipedia.org
Theoretical studies on the reaction of 3-nitropyridines with various nucleophiles, such as carbanions and amines, have been performed to understand the reaction pathways and predict reactivity. researchgate.netntnu.no These calculations often involve locating transition states and intermediates, such as the Meisenheimer complex, to determine the activation energies and reaction thermodynamics. wikipedia.org
For instance, in the vicarious nucleophilic substitution (VNS) of 3-nitropyridines, computational models have elucidated the relative energies of different reaction pathways. researchgate.net These studies help in understanding the regioselectivity of the substitution, which is influenced by both electronic and steric factors. The computational results are often validated by comparison with experimental kinetic data. researchgate.net
Reaction Mechanism Elucidation (e.g., Nitro Group Migration)
A fascinating aspect of nitropyridine chemistry is the potential for nitro group migration under certain reaction conditions. Computational studies have been crucial in elucidating the mechanisms of such rearrangements.
One notable example is the nitration of pyridine, which can lead to 3-nitropyridine (B142982) through a mechanism that involves the migration of a nitro group. researchgate.netntnu.no Theoretical investigations suggest that this process is not a standard electrophilic aromatic substitution but rather a researchgate.netclockss.org sigmatropic shift of the nitro group from the nitrogen atom of an N-nitropyridinium intermediate. researchgate.netntnu.noresearchgate.net
In other instances, such as the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, an unexpected nitro group migration from the 4-position to the 3-position has been observed. clockss.org Computational modeling can help to explore potential intermediates and transition states to understand the factors driving this rearrangement, such as the role of solvent and base. clockss.org These theoretical insights are invaluable for rationalizing unexpected experimental outcomes and for designing synthetic routes that can control or exploit such migrations.
Non-Linear Optical (NLO) Properties and Related Theoretical Studies
Molecules with large hyperpolarizability and non-linear optical (NLO) properties are of significant interest for applications in optoelectronics. nih.govresearchgate.net The presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system is a common feature of molecules with significant NLO activity.
Nitropyridine derivatives, with the electron-withdrawing nitro group and potentially electron-donating substituents, are promising candidates for NLO materials. researchgate.net Theoretical calculations using DFT and time-dependent DFT (TD-DFT) are widely used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). researchgate.net
Studies on related molecules like 4-methyl-3-nitropyridine-1-carbonitrile have shown that these compounds can possess significant NLO responses. researchgate.net The calculations typically involve optimizing the molecular geometry and then computing the polarizability and hyperpolarizability tensors. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another important parameter, as a smaller HOMO-LUMO gap often correlates with higher NLO activity. nih.gov These theoretical predictions can guide the synthesis and experimental investigation of new NLO materials based on the this compound scaffold.
Reactivity and Reaction Mechanisms of 3 Nitropyridine 4 Thiol
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine (B92270) ring, being electron-deficient, is susceptible to nucleophilic attack, a reactivity that is significantly enhanced by the presence of a strong electron-withdrawing group like the nitro group (-NO₂). beilstein-journals.orgmasterorganicchemistry.com This activation is crucial for the diverse functionalization of the 3-Nitropyridine-4-thiol scaffold.
Substitution of the Nitro Group by Various Nucleophiles
The nitro group at the 3-position of the pyridine ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, although it is generally less facile than the displacement of a halogen. nih.govrhhz.net The reaction proceeds through the formation of a Meisenheimer complex, a negatively charged intermediate, which is stabilized by the electron-withdrawing nature of the remaining ring substituents and the pyridine nitrogen. masterorganicchemistry.comrhhz.net
A variety of nucleophiles can displace the nitro group. Studies on related 3-nitropyridine (B142982) systems have shown that anionic sulfur, nitrogen, and oxygen nucleophiles are effective in these substitution reactions. nih.gov For instance, thiols can react with nitropyridines to form thioethers. rhhz.net Similarly, amines and alkoxides can also serve as nucleophiles to displace the nitro group, leading to the formation of aminated and ether-linked pyridine derivatives, respectively. ambeed.com The efficiency of these reactions is often dependent on the reaction conditions, such as the solvent and the presence of a base to generate the active nucleophile.
Regioselectivity and Chemoselectivity in Nucleophilic Attack
In molecules containing multiple potential leaving groups, the regioselectivity of nucleophilic attack is a critical consideration. Research on 3-nitro-5-halopyridines has demonstrated that the 3-nitro group can be more readily displaced than a halogen atom at the 5-position by sulfur nucleophiles. nih.gov This preference highlights the ability of the nitro group to function as a competent leaving group in these systems.
Chemoselectivity refers to the preferential reaction of a nucleophile with one functional group over another. In the context of this compound, the thiol group itself is a potent nucleophile in its deprotonated thiolate form. Therefore, intermolecular reactions could potentially occur where one molecule of this compound acts as a nucleophile towards another. However, in the presence of a stronger external nucleophile, the substitution of the nitro group is the predominant reaction pathway. The selective formation of an amide bond in the presence of other reactive functionalities, known as chemoselective ligation, is a testament to the nuanced reactivity that can be achieved by controlling reaction conditions. nih.gov
Impact of Ring Substituents on Reactivity
The rate and feasibility of SNAr reactions are profoundly influenced by the nature and position of other substituents on the pyridine ring. semanticscholar.org Electron-withdrawing groups, particularly those at positions ortho and para to the leaving group, significantly accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.com Conversely, electron-donating groups would be expected to decrease the rate of substitution.
In the case of this compound, the thiol group at the 4-position, which is para to the ring nitrogen and meta to the nitro group, can influence the electronic properties of the ring. The effect of substituents on the electrophilic activity of nitroarenes has been systematically studied, providing a framework for predicting reactivity. nih.gov For instance, the presence of additional electron-withdrawing substituents would further enhance the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. mdpi.com
| Nucleophile | Product Type | Controlling Factors |
|---|---|---|
| Thiolates (R-S⁻) | Thioethers | Basicity of the thiolate, solvent polarity |
| Alkoxides (R-O⁻) | Ethers | Strength of the base, reaction temperature |
| Amines (R-NH₂) | Aminopyridines | Nucleophilicity of the amine, steric hindrance |
Oxidation-Reduction Chemistry of the Thiol Moiety
The thiol group of this compound is redox-active and can participate in a variety of oxidation-reduction reactions, most notably the formation of disulfides. It also exists in tautomeric equilibrium with its thioketone form.
Formation and Interconversion of Disulfides
Thiols are readily oxidized to form disulfides, a reaction of significant importance in biological systems and synthetic chemistry. researchgate.net The oxidation of a thiol to a disulfide is a two-step process that can proceed through one- or two-electron pathways depending on the oxidant. nih.gov Common oxidizing agents include air (oxygen), hydrogen peroxide, and various metal ions. sci-hub.se The interconversion between the thiol and disulfide states is a reversible redox process.
The 3-nitro-2-pyridinesulfenyl (Npys) group, a related structural motif, is utilized in peptide chemistry to facilitate the selective formation of disulfide bonds. nih.govresearchgate.net This is achieved through a disulfide exchange reaction where an activated Npys-cysteine derivative reacts with a free thiol to form a disulfide bond, releasing 3-nitropyridine-2(1H)-thione. nih.gov This highlights the general reactivity of nitropyridine thiols and their corresponding disulfides in such exchange reactions. The rate of these thiol-disulfide exchange reactions is pH-dependent, increasing with higher pH due to the greater concentration of the more nucleophilic thiolate anion. thieme-connect.de
| Oxidizing Agent | Reaction Condition | Key Feature |
|---|---|---|
| Air (O₂) | Alkaline pH, presence of metal ions | Common autoxidation pathway |
| Hydrogen Peroxide (H₂O₂) | Aqueous solution | Can lead to over-oxidation to sulfinic or sulfonic acids |
| 2,2'-dithiobis(5-nitropyridine) (DTNP) | Acidic aqueous buffer | Used for directed disulfide bond formation researchgate.net |
| Sulfonyl fluorides | Weak base | A "redox-click" reaction for disulfide formation chemrxiv.org |
General Reactivity of Thiol and Thioketone Forms
Heterocyclic compounds containing a thiol group adjacent to a ring nitrogen, such as this compound, can exist in a tautomeric equilibrium between the thiol and thioketone (thione) forms. beilstein-journals.orgresearchgate.netresearcher.life The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. researchgate.net In many cases, the thione form is the more stable tautomer in the solid state and in polar solvents. researchgate.net
The reactivity of the molecule can be dictated by which tautomer is present. The thiol form behaves as a typical aromatic thiol, undergoing reactions such as S-alkylation to form thioethers. beilstein-journals.orgsemanticscholar.org The thione form, on the other hand, possesses a reactive C=S double bond and an N-H group, allowing for reactions at both the sulfur and nitrogen atoms. For example, alkylation can occur at the nitrogen atom to form N-alkylated thiones. beilstein-journals.orgresearcher.life The ability to exist as different tautomers provides multiple pathways for the functionalization of this compound.
Mechanistic Insights into Functionalization Reactions
The reactivity of this compound is characterized by the interplay between the electron-withdrawing nitro group and the nucleophilic thiol group. This dynamic allows for a variety of functionalization reactions, including several mechanistically intriguing intramolecular rearrangements. While direct, unimolecular rearrangement of this compound is not extensively documented, its derivatives and the thiol itself under certain conditions undergo significant structural transformations. These reactions are primarily driven by the activation of the pyridine ring by the nitro group, which facilitates nucleophilic attack, and the inherent reactivity of the sulfur atom.
Coordination Chemistry and Ligand Applications of Nitropyridine Thiols
Spectroscopic and Photophysical Properties of Coordination Compounds
Theoretical Modeling of Excited States in Metal Clusters
There is no available research focused on the theoretical modeling of excited states in metal clusters specifically involving 3-Nitropyridine-4-thiol as a ligand.
Studies on analogous compounds, such as the comprehensive analysis of a novel Cu(I) cluster with 5-nitropyridine-2-thiol , have utilized time-dependent density functional theory (TD-DFT) to investigate its structural and photophysical properties. nih.govacs.orgacs.org These studies detail the formation of a distorted octahedral Cu₆S₆ cluster and analyze its near-infrared (NIR) emission, attributing the observed temperature-dependent luminescence to a complex interplay of excited states within the triplet manifold. nih.govacs.orgacs.org However, this detailed level of theoretical investigation has not been published for metal clusters of this compound. The literature does contain mentions of this compound, primarily in the context of its tautomeric equilibrium, where it is noted to exist predominantly in the thiol form, unlike its oxygen analog, 3-nitropyridin-4-ol. researchgate.netresearchgate.net
Applications of Nitropyridine Thiols in Advanced Materials Science
Development of Fluorescent Materials
The functionalization of nitropyridines with thiols provides a versatile pathway to novel fluorescent molecules. nih.govmdpi.com The substitution of a nitro group with a sulfur nucleophile is a key reaction that yields pyridine-based building blocks with promising photophysical properties, such as large Stokes shifts. nih.govmdpi.com These characteristics are highly desirable in fluorescent materials to minimize self-absorption and improve detection sensitivity.
Research has demonstrated that 2-methyl- and 2-styryl-3-nitropyridines react readily with thiolate anions through a nucleophilic aromatic substitution (SNAr) mechanism, displacing the nitro group to form highly fluorescent 2-vinylpyridines. mdpi.com The specific nature of the thiol does not appear to have a major impact on the color or brightness of the fluorescence. mdpi.com
The ability to tune the emission properties of fluorescent materials is crucial for their application. For nitropyridine thiol derivatives, this tunability is achieved by strategically modifying their molecular structure. The introduction of different substituents onto the pyridine (B92270) ring or the vinyl group allows for the systematic alteration of the electronic landscape of the molecule, which in turn influences its absorption and emission characteristics. nih.govmdpi.com
Studies on 2-(arylvinyl)-3-nitropyridines that react with thiols show that the resulting compounds have tunable photophysical properties. nih.gov For instance, the regioselectivity of the reaction—whether the substitution occurs at the 3- or 5-position when both are available—can be influenced by the substituents at other positions on the pyridine ring, which provides a method for creating specific isomers with distinct properties. nih.govmdpi.com The development of synthetic methods that allow for regioselective substitution is a key tool for creating libraries of compounds with a range of emission profiles. nih.govmdpi.com
A clear relationship exists between the molecular structure of nitropyridine thiol derivatives and their luminescent behavior. The substitution pattern on the pyridine ring and the nature of any attached vinyl groups are determinant factors for the observed photophysical properties. nih.govmdpi.com
For example, in a series of compounds synthesized from 2-methyl- and 2-arylvinyl-3-nitropyridines, correlations were established between the substitution pattern, reaction regioselectivity, and the resulting photophysical properties. nih.gov Some of the synthesized compounds were noted for having a large Stokes shift, a direct consequence of their molecular architecture. nih.govmdpi.com The disulfide derivative [2,2′-disulfanodiylbis(6-metyl-3-nitropyridine)] has been studied to understand the dependence between the conformation of its ϕ-S-S-ϕ system and its optical properties. researchgate.net
The following table details the synthesis of various 3-sulfanyl-substituted pyridine derivatives from the reaction of 2-methyl-3-nitropyridines with thiols, highlighting the yields achieved. nih.gov
Table 1: Synthesis of 3-Sulfanyl-Substituted Pyridines from 2-Methyl-3-nitropyridines
| Substrate | R¹ | n | R² | Product | Isolated Yield (%) |
|---|---|---|---|---|---|
| 2a | NO₂ | 0 | PhCH₂ | 5a | 70 |
| 3b | Br | 1 | PhCH₂ | 5b | 96 |
| 3b | Br | 1 | 4-Cl-C₆H₄ | 5c | 95 |
| 2b | Br | 0 | PhCH₂ | 5d | 65 |
| 2c | CF₃ | 0 | PhCH₂ | 5e | 60 |
| 3c | CF₃ | 1 | PhCH₂ | 5f | 52 |
Data sourced from Nikol'skiy et al. (2022). nih.gov
Organic Optical Materials Investigations
Investigations into disulfide derivatives of methyl-nitropyridines have utilized spectroscopic measurements (IR, Raman, UV-VIS, emission) and quantum chemical calculations to characterize their structural and optical properties. researchgate.net Such fundamental studies are essential for establishing the structure-property relationships needed to design new organic optical materials. researchgate.net
Potential in Optoelectronics and Luminescence Signaling
Polynuclear copper(I) clusters, particularly those incorporating nitropyridine thiol ligands, are an intriguing family of materials being investigated for their potential in optoelectronics and luminescence signaling. acs.orgresearchgate.netcnr.itunibo.it These materials can exhibit emission in the near-infrared (NIR) region, a property that is highly sought after for applications in telecommunications and sensors. acs.orgcnr.it
A notable example is a novel hexacopper(I) cluster, [Cu₆S₆], synthesized with a 5-nitropyridine-2-thiolate ligand. acs.orgresearchgate.netnih.gov This cluster demonstrates a peculiar temperature-dependent luminescence, with a broad emission band that peaks at 765 nm at room temperature. nih.gov As the temperature is lowered to 77 K, the emission sharpens, intensifies, and shifts to a longer wavelength of 815 nm. nih.gov This behavior is ascribed to a complex interplay of emissive triplet excited states. researchgate.netcnr.itunibo.it The ability to function as a luminescent material in the NIR spectrum positions these nitropyridine thiol-based clusters as promising candidates for the development of advanced optoelectronic devices. acs.orgcnr.it
Table 2: Photophysical Properties of a Cu(I)-5-nitropyridine-2-thiol Cluster
| Temperature | Emission Peak Maximum | Excited-State Lifetime |
|---|---|---|
| Room Temperature (298 K) | 765 nm | 0.36 µs |
| 77 K | 815 nm | 11.1 µs |
Data sourced from La Deda et al. (2022). acs.org
Applications as Ligands in Metal-Organic Frameworks (MOFs) and other Material Systems
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.orgrsc.org The choice of ligand is critical in determining the structure and properties of the resulting MOF. nih.gov Nitropyridine derivatives, including those with thiol functionalities, are attractive candidates for ligands due to their rigidity and multiple potential coordination sites (e.g., the nitrogen of the pyridine ring and the sulfur of the thiol group). nih.govrsc.org
Thiol and thioether-based MOFs are a specific category where the sulfur-containing groups are part of the organic linkers. rsc.org These materials can be synthesized directly using thiol-containing ligands or indirectly by introducing the thiol functionality after the framework has been assembled. rsc.org In a relevant study, 3-nitro-4-(pyridin-4-yl)benzoic acid was used as a ligand to build three different MOFs with cadmium(II) and nickel(II). nih.gov The resulting frameworks exhibited enhanced and red-shifted photoluminescence compared to the free ligand, demonstrating how incorporation into a MOF structure can modulate the optical properties of the nitropyridine core. nih.gov
Similarly, 5-nitropyridine-2-thiol has been used to form a distorted octahedral Cu₆S₆ cluster where the ligand acts as a μ₃-bridging unit, connecting three different copper ions through its nitrogen and sulfur atoms. acs.orgnih.gov This demonstrates the ability of nitropyridine thiols to facilitate the assembly of complex, polynuclear metal-sulfur clusters which can be considered as building units for larger material systems. acs.orgnih.gov
Investigations into Biological Interactions and Target Engagement Excluding Clinical Human Trials and Safety Profiles
Role as Precursors for Bioactive Compound Synthesis
The 3-nitropyridine (B142982) moiety is a recognized pharmacophore in medicinal chemistry, and the presence of a thiol group at the 4-position offers a reactive handle for extensive derivatization. mdpi.comnih.govresearchgate.net This allows for the strategic construction of complex heterocyclic systems with potential therapeutic applications.
Synthesis of Heterocyclic Systems with Potential Biological Relevance
The 3-nitropyridine framework is a key component in the synthesis of various fused heterocyclic systems. mdpi.comnih.govijnrd.org For instance, nitropyridine derivatives are instrumental in creating azaphenothiazines, which have shown potential as CNS-depressants. nih.gov They are also used to synthesize ligands for α-synuclein, a protein implicated in neurodegenerative diseases. nih.gov The reactivity of the nitropyridine ring facilitates the construction of these complex molecules, offering a pathway to novel therapeutic agents. mdpi.comnih.govresearchgate.net
Furthermore, the synthesis of 4-arylidenethiazolidin-4-ones with potent anticancer activity has been achieved using 2-amino-5-nitropyridine (B18323) as a starting material. nih.gov This highlights the utility of the nitropyridine scaffold in generating diverse heterocyclic structures with significant biological potential. The thiol group in 3-nitropyridine-4-thiol provides a nucleophilic center that can be exploited to build a wide array of heterocyclic rings, further expanding the accessible chemical space for drug discovery.
Strategies for Derivatization Towards Specific Target Classes
The derivatization of the 3-nitropyridine scaffold is a key strategy for targeting specific classes of biomolecules. The nitro group, being electron-withdrawing, activates the pyridine (B92270) ring for nucleophilic substitution, allowing for the introduction of various functional groups. mdpi.com This, combined with the reactivity of the thiol group, enables the synthesis of libraries of compounds for screening against different biological targets.
One common strategy involves the nucleophilic substitution of a leaving group on the pyridine ring with amines or other nucleophiles to introduce diversity. For example, in the synthesis of Glycogen Synthase Kinase-3 (GSK3) inhibitors, a dichloro-nitropyridine derivative was successively functionalized through Suzuki coupling and reaction with an aminoethylamine fragment. mdpi.comnih.gov The subsequent reduction of the nitro group to an amine provides another site for modification, such as acylation, to further tailor the molecule's properties for a specific target. mdpi.comnih.gov The thiol group of this compound can be readily alkylated or used in other sulfur-specific reactions to attach different side chains, thereby influencing the compound's interaction with its biological target.
Enzymatic Inhibition Studies
Derivatives of 3-nitropyridine have been extensively investigated as inhibitors of various enzymes, playing a crucial role in the development of potential treatments for a range of diseases.
Development of Inhibitors for Specific Enzymes (e.g., PDE4, GSK3, JAK2, Urease)
Phosphodiesterase 4 (PDE4) Inhibitors: While specific examples starting directly from this compound are not detailed in the provided search results, nitropyridine derivatives have been utilized as precursors for PDE4 inhibitors. researchgate.net An efficient solid-phase synthesis of a library of substituted imidazo[4,5-b]pyridines with phosphodiesterase 4 inhibitory activity was developed using 2,4-dichloro-3-nitropyridine (B57353) as a precursor. mdpi.com
Glycogen Synthase Kinase-3 (GSK3) Inhibitors: A series of potent GSK3 inhibitors were synthesized using 2,6-dichloro-3-nitropyridine. mdpi.comnih.gov The synthesis involved sequential substitution of the chlorine atoms and reduction of the nitro group, leading to compounds with significant inhibitory activity. mdpi.comnih.gov One of the most active inhibitors from this series, featuring a 2,4-dichlorophenyl moiety, exhibited an IC₅₀ of 8 nM. mdpi.comresearchgate.net
Janus Kinase 2 (JAK2) Inhibitors: Potent inhibitors of JAK2, a non-receptor tyrosine kinase, have been synthesized from 2-chloro-5-methyl-3-nitropyridine. mdpi.comnih.gov The synthesis involved oxidation to a carboxylic acid, followed by nucleophilic substitution and coupling with aromatic amines. mdpi.comnih.gov The resulting compounds showed IC₅₀ values in the range of 8.5–12.2 µM. mdpi.comresearchgate.net
Urease Inhibitors: 3-Nitropyridylpiperazine derivatives have been synthesized and evaluated as potential urease inhibitors. mdpi.comnih.gov These compounds were prepared by reacting 2-chloro-3-nitropyridine (B167233) with piperazine, followed by N-alkylation. mdpi.comnih.gov The most promising compounds displayed IC₅₀ values against jack bean urease of approximately 2.0–2.3 μM, which is significantly more potent than the standard urease inhibitor, thiourea (B124793) (IC₅₀ of 23.2 μM). mdpi.comresearchgate.net Another study reported 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives as potent urease inhibitors, with the most active compounds having IC₅₀ values of 2.0 ± 0.73 and 2.24 ± 1.63 µM. frontiersin.org
Table 1: Enzyme Inhibition by 3-Nitropyridine Derivatives
| Target Enzyme | Precursor Compound | Inhibitor Structure/Class | IC₅₀ Value | Reference(s) |
|---|---|---|---|---|
| GSK3 | 2,6-dichloro-3-nitropyridine | Heterocyclic derivative with 2,4-dichlorophenyl moiety | 8 nM | mdpi.comresearchgate.net |
| JAK2 | 2-chloro-5-methyl-3-nitropyridine | Sulfamide derivatives | 8.5–12.2 µM | mdpi.comresearchgate.net |
| Urease | 2-chloro-3-nitropyridine | 3-Nitropyridylpiperazine derivatives | ~2.0–2.3 μM | mdpi.comresearchgate.net |
Mechanistic Investigations of Enzyme-Inhibitor Interactions
The mechanism of enzyme inhibition by these compounds often involves interactions with key residues in the enzyme's active site. For GSK3 inhibitors derived from nitropyridines, the binding mode within the ATP pocket has been elucidated, providing a structural basis for their inhibitory activity. nih.gov In the case of urease inhibitors, molecular docking studies have been employed to understand the binding interactions between the nitropyridine-based inhibitors and the enzyme's active site, which contains nickel ions. frontiersin.org The thiol group in derivatives of this compound can act as a potent zinc-binding group, a common feature in many matrix metalloproteinase (MMP) inhibitors, suggesting a potential mechanism for inhibiting metalloenzymes. nih.gov The formation of a covalent bond between the inhibitor and the enzyme is a possible mechanism, particularly for inhibitors with reactive functional groups. nih.gov
Antimicrobial Activity Investigations (in vitro)
Derivatives of nitropyridine have demonstrated notable antimicrobial activity in various in vitro studies.
Novel 3(5)-nitropyridines functionalized with azole or pyridazine (B1198779) moieties, synthesized from chloro-3-nitropyridines, exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. mdpi.com These compounds also showed antiprotozoal effects against Colpoda steinii. mdpi.com
The in vitro antimicrobial activity of a cocrystal of 4-phenylsulfanylbutyric acid and 2-amino-5-nitropyridine was found to be higher than that of 4-phenylsulfanylbutyric acid alone against several Gram-positive (S. aureus, S. pneumoniae) and Gram-negative bacteria (E. coli, P. aeruginosa, P. vulgaris). mdpi.com Furthermore, nitropyridine-containing coordination complexes have shown antimicrobial activity against S. aureus, B. subtilis, P. aeruginosa, and E. coli, with activity comparable to the antibiotic ciprofloxacin. mdpi.com
Derivatives of 1,2,4-triazolo[3,4-b] mdpi.comresearchgate.netthiadiazole have been synthesized and shown to possess significant antifungal activities, with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL. nih.gov While not directly derived from this compound in the cited study, the synthesis of such heterocyclic systems could potentially be adapted using this precursor.
Table 2: Investigated Antimicrobial Activities of Nitropyridine Derivatives
| Derivative Class | Target Organisms | Observed Activity | Reference(s) |
|---|---|---|---|
| Nitropyridines with azole/pyridazine moieties | S. aureus, E. coli, C. steinii | Moderate antibacterial and antiprotozoal activity | mdpi.com |
| Cocrystal of 4-phenylsulfanylbutyric acid and 2-amino-5-nitropyridine | S. aureus, S. pneumoniae, E. coli, P. aeruginosa, P. vulgaris | Higher activity than the acid alone | mdpi.com |
| Nitropyridine-containing coordination complexes | S. aureus, B. subtilis, P. aeruginosa, E. coli | Activity comparable to ciprofloxacin | mdpi.com |
Evaluation against Bacterial Strains (e.g., S. aureus, E. coli)
Derivatives of nitropyridine have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
A series of N-(5-bromopyridin-2-yl)benzamide and N-(5-nitropyridin-2-yl)benzamide derivatives were synthesized and evaluated for their antimicrobial properties. researchgate.net The compounds were active against Gram-positive strains such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa. researchgate.net One compound, in particular, showed a minimum inhibitory concentration (MIC) of 12.5 µg/ml against S. aureus, 6.25 µg/ml against B. subtilis, 3.125 µg/ml against E. coli, and 6.25 µg/ml against P. aeruginosa. researchgate.net Further studies on similar derivatives confirmed promising activity against both Gram-positive and Gram-negative bacteria, with one sulfonamide derivative identified as a potential lead compound. niscpr.res.in
Complexes containing nitropyridine have also been assessed. Nitropyridine-containing complexes exhibited antimicrobial activity against S. aureus, B. subtilis, P. aeruginosa, and E. coli, with mean zone diameters of inhibition ranging from 9.1 to 17.9 mm. mdpi.comnih.gov Another study synthesized dinitrosyl iron complex dimers with 5-(nitrophenyl)-4-H-1,2,4-triazole-3-thiolyls, which displayed antibacterial activity against E. coli and Micrococcus luteus. researchgate.net Specifically, one of these complexes showed higher activity against Micrococcus luteus than standard antibiotics. researchgate.net
Additionally, pyridoxazinone derivatives synthesized from 3-hydroxy-2-nitropyridine (B88870) have shown significant antibacterial effects, particularly against Enterococcus faecalis (MIC of 7.8 μg/mL) and S. aureus (MIC of 31.2 μg/mL). mdpi.comtandfonline.com In contrast, some synthesized (pyridin-2-yl)piperazine derivatives were found to be resisted by S. aureus and S. typhimurium. mdpi.com
The table below summarizes the antibacterial activity of various nitropyridine derivatives.
Table 1: Antibacterial Activity of Nitropyridine Derivatives
| Compound/Derivative | Bacterial Strain(s) | Activity/Measurement |
|---|---|---|
| N-(5-nitropyridin-2-yl)benzamide derivative | S. aureus, B. subtilis, E. coli, P. aeruginosa | MIC values: 12.5, 6.25, 3.125, 6.25 µg/ml respectively researchgate.net |
| Nitropyridine-containing complexes | S. aureus, B. subtilis, P. aeruginosa, E. coli | Mean zone of inhibition: 9.1–17.9 mm mdpi.comnih.gov |
| Pyridoxazinone derivative (from 3-hydroxy-2-nitropyridine) | E. faecalis, S. aureus | MIC values: 7.8 µg/mL, 31.2 µg/mL respectively mdpi.comtandfonline.com |
| Dinitrosyl iron complex with 5-(nitrophenyl)-4-H-1,2,4-triazole-3-thiolyl | E. coli, M. luteus | Exhibited antibacterial activity researchgate.net |
Evaluation against Fungal Strains (e.g., C. albicans)
The antifungal potential of nitropyridine derivatives has also been a subject of investigation, with several studies reporting activity against Candida albicans and other fungal species.
Nitropyridine-containing complexes that were tested for antibacterial properties also showed antifungal activity against C. albicans, with mean zone diameters of inhibition ranging from 21.9 to 25.3 mm. mdpi.comnih.gov Furthermore, a pyridoxazinone derivative, synthesized from 3-hydroxy-2-nitropyridine, exhibited a minimum inhibitory concentration (MIC) of 62.5 μg/mL against C. albicans, C. glabrata, and C. tropicalis. mdpi.comtandfonline.com
However, not all derivatives have shown antifungal efficacy. A series of benzamide (B126) and sulfonamide derivatives derived from 2-amino-5-bromo/nitropyridine were found to be inactive against Candida albicans. researchgate.net
Conversely, other heterocyclic compounds containing thiol groups have demonstrated significant antifungal properties. For instance, novel triazole-3-thiol derivatives were synthesized and showed notable efficacy against C. albicans. seejph.com Similarly, S-substituted derivatives of 1,2,4-triazol-3-thiol displayed activity against C. albicans with MIC values in the range of 31.25 - 62.5 μg/mL. uran.ua A study on 3-hydrazinoquinoxaline-2-thiol (B1673409) revealed it to be more effective than Amphotericin B against most clinical isolates of C. albicans and also effective against C. glabrata and C. parapsilosis. nih.gov
Table 2: Antifungal Activity of Nitropyridine and Thiol Derivatives
| Compound/Derivative | Fungal Strain(s) | Activity/Measurement |
|---|---|---|
| Nitropyridine-containing complexes | C. albicans | Mean zone of inhibition: 21.9–25.3 mm mdpi.comnih.gov |
| Pyridoxazinone derivative (from 3-hydroxy-2-nitropyridine) | C. albicans, C. glabrata, C. tropicalis | MIC: 62.5 μg/mL mdpi.comtandfonline.com |
| N-(5-nitropyridin-2-yl)benzamide derivatives | C. albicans | Inactive researchgate.net |
| S-substituted 1,2,4-triazol-3-thiol derivatives | C. albicans | MIC: 31.25 - 62.5 μg/mL uran.ua |
| 3-hydrazinoquinoxaline-2-thiol | C. albicans, C. glabrata, C. parapsilosis | More effective than Amphotericin B against most C. albicans isolates nih.gov |
DNA-Binding Investigations of Nitropyridine Thiol Derivatives and Complexes
The interaction of nitropyridine derivatives with DNA is an area of active research, suggesting a potential mechanism for their biological activities.
Studies on nitropyridine-containing complexes have included evaluations of their DNA-binding abilities. mdpi.comnih.gov For instance, a cocrystal of 2-amino-5-nitropyridine and 4-phenylsulfanylbutyric acid demonstrated in vitro DNA cleaving activity. mdpi.com Research on other amino-methyl-nitro-pyridine derivatives has indicated that complex formation can lead to electrostatic or groove mode binding with calf thymus DNA (CT-DNA), potentially causing DNA damage. researchgate.net
The role of the thiol group in DNA interactions has also been explored. Thiol-derivatized nucleosides and oligonucleotides have been developed for various applications, including the modulation of DNA or RNA activity. google.com Studies have examined the effects of different thiols, such as glutathione (B108866) and N-acetylcysteine, on DNA adduct formation, showing that these thiols can influence how other molecules bind to and modify DNA. nih.gov
Exploration of Compound Interactions with Biological Targets (e.g., proteins)
The biological effects of nitropyridine and thiol-containing compounds are often mediated through their interactions with specific protein targets.
The reactivity of thiol groups with proteins is well-established. Sulfhydryl groups on cysteine residues are common targets for covalent modification. thermofisher.com The interaction between gold(I) thiolates and protein disulfide bonds has been studied using insulin (B600854) as a model. umaine.edu It was found that a gold(I) thiolate, Et3PAu(Spy), could cleave the disulfide bonds in insulin even without a reducing agent, suggesting a direct thiol-disulfide exchange reaction. umaine.edu
Peroxynitrite, a reactive species, can cause protein modification through cysteine-thiol oxidation and tyrosine nitration. mdpi.com The presence of protein thiol groups can scavenge peroxynitrite, thereby protecting other proteins from nitration. mdpi.com
Specific nitropyridine derivatives have been designed to inhibit particular enzymes. For example, 3-nitropyridylpiperazine derivatives have been evaluated as potential urease inhibitors. nih.gov Another study showed that a 5-nitropyridin-2-yl derivative of Meldrum's acid exhibited dual inhibition of chymotrypsin (B1334515) and urease. nih.gov Furthermore, nitropyridine derivatives have been synthesized as inhibitors of kinases like JAK2 and GSK3, which are crucial in cellular signaling pathways. nih.govresearchgate.net
Future Research Directions and Unexplored Avenues
Advanced Synthetic Strategies and Green Chemistry Approaches
Future synthetic research should focus on developing more efficient, sustainable, and environmentally benign methods for preparing 3-Nitropyridine-4-thiol and its derivatives. Traditional synthetic routes often involve harsh conditions and hazardous reagents. rasayanjournal.co.in Green chemistry principles offer a pathway to mitigate these issues.
Key Research Objectives:
Microwave-Assisted Synthesis: Investigating microwave irradiation as an energy source could significantly shorten reaction times and improve yields, as has been demonstrated for other pyridine (B92270) derivatives. nih.govresearchgate.net A comparative study between microwave-assisted and conventional heating methods for the synthesis of this compound would be valuable.
Solventless and Aqueous Media Reactions: Exploring reactions in solvent-free conditions or in environmentally friendly solvents like water or ethanol (B145695) can reduce the reliance on volatile organic compounds. rasayanjournal.co.inresearchgate.netsemanticscholar.org
Catalytic Approaches: The development of novel catalysts, including nanocatalysts or ionic liquids, could enhance reaction efficiency and selectivity. rasayanjournal.co.inresearchgate.net Ionic liquids, in particular, can function as both solvent and catalyst and are often recyclable, aligning with green chemistry goals. researchgate.net
Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions could streamline the synthesis of complex this compound derivatives, improving atom economy and reducing waste. rasayanjournal.co.innih.gov
Flow Chemistry: Continuous flow synthesis could offer better control over reaction parameters, leading to higher purity, improved safety, and easier scalability compared to batch processes.
Table 1: Comparison of Green Synthesis Techniques for Heterocyclic Compounds
| Green Chemistry Approach | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, pure products. nih.gov |
| Ultrasonic Synthesis | Reduced reaction times, improved yields. rasayanjournal.co.in |
| Solventless/Aqueous Synthesis | Reduced environmental impact, lower cost. rasayanjournal.co.inresearchgate.netsemanticscholar.org |
| Ionic Liquid Catalysis | Dual solvent/catalyst role, recyclability, tunable properties. researchgate.net |
| Multicomponent Reactions | Higher efficiency, reduced waste, simplified workup. rasayanjournal.co.innih.gov |
Deeper Exploration of Tautomeric Control and Solvent Effects
This compound can exist in two tautomeric forms: the thiol form (3-nitropyridin-4-yl)methanethiol and the thione form 3-nitro-1H-pyridine-4-thione. The equilibrium between these forms is crucial as it dictates the molecule's reactivity, coordination behavior, and biological activity.
Future research should aim to unravel the subtle interplay of factors governing this tautomerism.
Key Research Objectives:
Solvent Polarity Effects: Systematically study the influence of a wide range of solvents on the tautomeric equilibrium. It is known that polar solvents tend to stabilize the more polar thione form of similar mercaptopyridines. jlu.edu.cncdnsciencepub.com Quantifying this effect for the title compound is essential.
Computational Modeling: Employ advanced computational methods like Density Functional Theory (DFT) to model the tautomeric equilibrium in different solvent environments. jlu.edu.cnacs.orgnih.gov These studies can predict the relative stabilities of the tautomers and the energy barriers for their interconversion. nih.gov
Spectroscopic Analysis: Utilize variable-temperature Fourier-transform infrared (FTIR) and NMR spectroscopy to experimentally determine the dominant tautomer in various solutions. acs.orgnih.gov
Substituent Effects: Investigate how modifying substituents on the pyridine ring, other than the nitro and thiol groups, can be used to control the tautomeric preference, thereby fine-tuning the molecule's properties.
Table 2: Factors Influencing Thiol-Thione Tautomerism in Pyridine Thiols
| Factor | Effect on Equilibrium | Rationale |
| Solvent Polarity | Polar solvents favor the thione form. jlu.edu.cncdnsciencepub.com | The thione tautomer typically has a larger dipole moment and is better stabilized by polar environments. acs.orgnih.gov |
| Self-Association | Higher concentrations can favor the thione form via dimerization. cdnsciencepub.com | Hydrogen-bonded dimers of the thione form are often more stable than those of the thiol form. acs.orgnih.gov |
| Proton-Donating Solvents | Favors the thione form. cdnsciencepub.com | Solvents like ethanol can form hydrogen bonds, stabilizing the C=S group. cdnsciencepub.com |
| Temperature | Can shift the equilibrium depending on the enthalpy of tautomerization. acs.orgnih.gov | Variable temperature studies can provide thermodynamic parameters for the equilibrium. nih.gov |
Computational Design of Novel this compound Derivatives with Tailored Properties
Computational chemistry, particularly DFT, is a powerful tool for the rational design of new molecules. researchgate.netnih.gov Applying these methods to this compound can accelerate the discovery of derivatives with specific, desirable properties for various applications.
Key Research Objectives:
Structure-Property Relationships: Use DFT calculations to establish clear relationships between the electronic structure of derivatives and their potential properties, such as reactivity, light absorption, and binding affinity to specific targets. researchgate.net
Virtual Screening: Create virtual libraries of this compound derivatives and computationally screen them for properties relevant to materials science or medicinal chemistry.
Predicting Spectroscopic Signatures: Calculate theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized derivatives. acs.orgacs.org
Modeling Reaction Mechanisms: Investigate the mechanisms of potential reactions involving this compound to predict product formation and optimize reaction conditions.
Development of Advanced Spectroscopic Probes for In Situ Analysis
To fully understand the reactivity and interactions of this compound in complex systems, the development of advanced spectroscopic probes for real-time, in situ analysis is crucial.
Key Research Objectives:
Fluorescent Probes: Design and synthesize derivatives of this compound that exhibit changes in fluorescence upon binding to specific analytes (e.g., metal ions, thiols). This involves creating systems where the binding event modulates processes like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). acs.org
Raman and SERS Probes: Explore the use of this compound as a surface-enhanced Raman scattering (SERS) probe. The thiol group can strongly adsorb onto gold or silver nanoparticle surfaces, and changes in the Raman spectrum upon interaction with other molecules could be used for sensitive detection. researchgate.net
In Situ NMR Spectroscopy: Utilize techniques like "in situ" UV-irradiated NMR spectroscopy to monitor reactions such as thiol-ene coupling in real-time, providing detailed kinetic and mechanistic information. rsc.org
Expansion of Coordination Chemistry to New Metal Centers and Architectures
The thiol and pyridine nitrogen atoms make this compound an excellent ligand for coordinating with metal ions. While some work has been done, particularly with copper(I), there is vast unexplored territory. acs.orgnih.gov
Key Research Objectives:
Exploring New Metal Centers: Systematically investigate the coordination of this compound with a wider range of transition metals (e.g., Pt, Pd, Ru, Zn) and lanthanides. researchgate.netmdpi.com This could lead to complexes with novel magnetic, optical, or catalytic properties.
Supramolecular Architectures: Utilize the bridging capabilities of the ligand to construct multinuclear clusters, coordination polymers, and metal-organic frameworks (MOFs). nih.gov The nitro group could also participate in directing the assembly through intermolecular interactions.
Luminescent Materials: Synthesize new metal complexes and investigate their photophysical properties. The combination of metal-to-ligand charge transfer (MLCT) and ligand-centered transitions could result in materials with interesting emissive properties, as seen in related copper(I) clusters. nih.govresearchgate.net
Novel Applications in Functional Materials (e.g., sensors, catalysts)
The unique combination of functional groups in this compound makes it a promising building block for a variety of functional materials.
Key Research Objectives:
Chemosensors: Develop colorimetric or fluorescent sensors based on the interaction of this compound derivatives with specific analytes. The thiol group is a known reactive site for detecting species like biological thiols or heavy metals. researchgate.netmdpi.com
Catalysis: Explore the use of metal complexes of this compound as catalysts. The electronic properties of the ligand, tuned by the nitro group, could influence the catalytic activity of the coordinated metal center in reactions such as cross-coupling or oxidation. researchgate.net
Nanozymes: Investigate the potential for incorporating this compound or its metal complexes into nanomaterials to create nanozymes with enhanced catalytic activity and stability for applications in environmental remediation or biosensing. researchgate.net
Focused Mechanistic Studies of Biological Interactions for Rational Design of Bioactive Compounds
Nitropyridines are recognized as important scaffolds in medicinal chemistry, and the thiol group can interact with biological targets. mdpi.comdovepress.com A focused effort to understand these interactions at a mechanistic level is key to rationally designing new therapeutic agents.
Key Research Objectives:
Enzyme Inhibition Studies: The mercapto group can form covalent bonds with cysteine residues in the active sites of enzymes. Future work should identify specific enzyme targets and study the kinetics and mechanism of inhibition.
Rational Drug Design: Use the structural and mechanistic information gained to design and synthesize new derivatives with improved potency and selectivity against specific biological targets, such as kinases or proteases. nih.govresearchgate.netnih.gov
Antimicrobial and Antiparasitic Agents: Building on the known activity of related nitro-heterocycles and metallodrugs, design and test this compound derivatives and their metal complexes against various pathogens, including bacteria, fungi, and trypanosomatid parasites. researchgate.netdovepress.com The interaction with pathogen-specific thiols or enzymes could be a promising therapeutic strategy. dovepress.com
Q & A
Q. Q1. What are the optimal synthetic routes for 3-Nitropyridine-4-thiol, and how do reaction conditions influence yield and purity?
Methodological Answer :
- Synthesis Optimization : The compound can be synthesized via nitration of pyridine derivatives followed by thiolation. For example, nitration of 4-hydroxypyridine using HNO₃/H₂SO₄ yields 3-nitropyridine-4-ol, which can be converted to the thiol derivative via nucleophilic substitution with thiourea or PCl₃/POCl₃-mediated reactions .
- Critical Parameters : Reaction temperature (e.g., 0–5°C for nitration to avoid over-oxidation), stoichiometric ratios (e.g., excess thiourea for complete substitution), and solvent polarity (e.g., ethanol vs. DMF for solubility control) significantly affect yield and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (methanol/water) is recommended .
Q. Q2. Which analytical techniques are most reliable for confirming the structure of this compound?
Methodological Answer :
- Spectroscopic Confirmation :
- ¹H/¹³C-NMR : Characteristic shifts for the nitro group (~8.5–9.0 ppm for aromatic protons adjacent to NO₂) and thiol proton (~3.5–4.5 ppm, though often broad due to exchange).
- FT-IR : Peaks at ~1530 cm⁻¹ (asymmetric NO₂ stretch) and ~2550 cm⁻¹ (S-H stretch).
- HR-MS : Exact mass confirmation (e.g., [M+H]+ calculated for C₅H₄N₂O₂S: 157.0078) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (70:30 to 95:5) resolves impurities. Purity >98% is achievable with optimized methods .
Advanced Research Questions
Q. Q3. How does this compound behave under oxidative or reductive conditions, and what are the implications for its stability in catalytic applications?
Methodological Answer :
- Redox Stability :
- Oxidative Degradation : The thiol group (-SH) is prone to oxidation, forming disulfides (e.g., dimerization under O₂ or in the presence of metal ions). Stability can be improved by derivatization (e.g., forming thioethers or gold-thiolate complexes) .
- Reductive Cleavage : The nitro group (-NO₂) is reduced to -NH₂ under H₂/Pd-C, altering electronic properties. Controlled reduction (e.g., using NaBH₄/CuCl₂) may preserve the thiol functionality .
- Catalytic Implications : In metal-organic frameworks (MOFs), instability under redox conditions limits its use as a ligand. Alternatives like 3-aminopyridine-4-thiol derivatives show better stability .
Q. Q4. What strategies mitigate contradictions in reported reactivity of this compound across different studies?
Methodological Answer :
- Source of Contradictions : Discrepancies arise from variations in solvent polarity (e.g., DMSO vs. THF affecting nucleophilicity), trace metal contaminants (e.g., Fe³+ accelerating oxidation), and synthetic history (e.g., residual acids from nitration).
- Resolution Strategies :
- Standardized Protocols : Use degassed solvents, inert atmospheres (N₂/Ar), and chelating agents (EDTA) to suppress metal-mediated side reactions.
- Comparative Studies : Replicate reactions under reported conditions while controlling for variables (e.g., humidity, light exposure) .
Methodological and Experimental Design Considerations
Q. Q5. How can computational modeling (e.g., DFT) guide the design of this compound derivatives for specific applications?
Methodological Answer :
- DFT Applications :
- Electronic Properties : Calculate HOMO/LUMO energies to predict redox behavior (e.g., suitability for charge-transfer complexes).
- Reactivity Prediction : Simulate transition states for nucleophilic substitution or redox reactions to identify optimal substituents (e.g., electron-withdrawing groups to stabilize the nitro-thiol system) .
- Validation : Correlate computational results with experimental UV-Vis (e.g., absorption maxima shifts) and cyclic voltammetry data (e.g., oxidation potentials) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
